molecular formula C7H10O2 B041976 Bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 16650-37-6

Bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B041976
CAS RN: 16650-37-6
M. Wt: 126.15 g/mol
InChI Key: KPNFHMCCBRGOKU-UHFFFAOYSA-N
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Description

Synthesis Analysis Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives have been synthesized through various innovative strategies. One approach involves enantioselective syntheses by intramolecular cyclopropanation using enantiomerically pure starting materials available commercially, highlighting the structural specificity and complexity of achieving the bicyclo[3.1.0] structure (Yoshikawa et al., 2004). Other methods include the Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation for synthesizing bicyclo[6.1.0]nonane-9-carboxylic acids as a strategy to rapidly assemble the bicyclo[3.1.0] structure from 3-oxabicyclo[3.1.0]hexan-2-ones (Fillion & Beingessner, 2003).

Molecular Structure Analysis The molecular structure of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives is characterized by their bicyclic framework, which allows for diverse chemical reactivity and biological activity. The structure serves as a conformationally locked analogue of nucleoside building blocks and has been used in the synthesis of natural compounds or as constituents of bioactive compounds (Jimeno et al., 2011).

Chemical Reactions and Properties Bicyclo[3.1.0]hexane derivatives engage in various chemical reactions, including cyclopropanation, Friedel-Crafts alkylation, and retro-Diels-Alder strategies, to construct complex molecular architectures. These reactions underline the versatility and reactivity of the bicyclo[3.1.0] scaffold in organic synthesis (Moher, 1996).

Physical Properties Analysis The physical properties of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their bicyclic framework and functional groups. These properties are essential for their application in various fields, including medicinal chemistry and material science.

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards different reagents, of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives are pivotal in their utility as building blocks for synthesizing complex molecules. Their unique structure allows for the exploration of novel reactivities and the development of new synthetic methodologies (Pedregal & Prowse, 2002).

Scientific Research Applications

  • Bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid has been found useful in chemical research for dehydrohalogenating specific compounds (Smissman, Lemke, & Creese, 1968).

  • Bicyclo[3.1.0]hexane-2-one-6-carboxylic acid is utilized in the synthesis of α-hydroxyl cyclopentanone derivatives (Zhang, Moher, & Zhang, 2007).

  • Bicyclo[3.1.0]hexan-1-ol is employed in intra- and intermolecular Kulinkovich cyclopropanation reactions (Kim, Sung, & Cha, 2003).

  • Derivatives of Bicyclo[3.1.0]hexane are synthesized as analogues of β-arabinofuranosyl and α-galactofuranosyl rings (Li & Lowary, 2008).

  • Various amides and esters of Bicyclo[2.1.0] pentane-2-carboxylic acid are synthesized from Bicyclo[3.1.0]hexan-2-one, finding use in scientific research (Brook & Brophy, 1985).

  • The bicyclo[3.1.0]hexane scaffold helps lock the conformation of carbocyclic nucleosides (Yoshimura, Moon, Choi, & Marquez, 2002).

  • 3-alkoxy-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives show affinity and antagonist activity for the mGluR2 receptor (Yasuhara et al., 2006).

  • Bicyclo[3.1.0]hexane and its heteroanalogues are noted for diverse biological activities, serving as building blocks in bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

  • Bicyclo[3.1.0]hex-2-en-4-one derivatives are utilized in chemical reactions to form substituted phenols (Kireev, Smit, Ugrak, & Nefedov, 1991).

  • Spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic acid's synthesis is documented, highlighting its potential applications (Rasmy et al., 2006).

Safety And Hazards

The safety information for Bicyclo[3.1.0]hexane-6-carboxylic acid indicates that it may require certain precautions during handling . The specific hazard statements and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNFHMCCBRGOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937208
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexane-6-carboxylic acid

CAS RN

4971-24-8, 16650-37-6
Record name exo-Bicyclo(3.1.0)hexane-6-carboxylic acid
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Record name NSC131607
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Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
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Record name bicyclo[3.1.0]hexane-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RH Rynbrandt, FE Dutton… - Journal of Medicinal …, 1972 - ACS Publications
Screening for antidiabetic agents revealed that exo-bicyclo [3.1, 0] hexane-6-carboxylic acid (l) f possessed good hypoglycemic activity in the glucose-primed, fasted, intact rat. This …
Number of citations: 5 pubs.acs.org
A Yasuhara, M Nakamura, K Sakagami… - Bioorganic & medicinal …, 2006 - Elsevier
3-(3,4-Dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid 5 (MGS0039) is a highly selective and potent group II metabotropic glutamate receptor (mGluR) …
Number of citations: 62 www.sciencedirect.com
TJ Woltering, G Adam, P Huguenin… - ChemMedChem …, 2008 - Wiley Online Library
The asymmetric synthesis and receptor pharmacology of (1S,2R,3R,5R,6S)‐2‐amino‐3‐Hydroxy‐bicyclo[3.1.0]hexane‐2,6‐dicarboxylic Acid (+)‐9 (HYDIA) and a few of its O‐alkylated …
J Krysiak, WH Midura, W Wieczorek, L Sieroń… - Tetrahedron …, 2010 - Elsevier
A new stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2.6-dicarboxylic acid (LY354740) 1, a potent and selective 2mGluR agonist, has been accomplished in four steps …
Number of citations: 25 www.sciencedirect.com
AB Bueno, I Collado, A de Dios… - Journal of medicinal …, 2005 - ACS Publications
(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (1), also known as LY354740, is a highly potent and selective agonist for group II metabotropic glutamate receptors (mGlu …
Number of citations: 73 pubs.acs.org
AP Molchanov, AV Stepakov, RR Kostikov - Russian Journal of Organic …, 2001 - Springer
Substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters react with chlorine and bromine to give the corresponding 4-halo-2,3,7-triazabicyclo[3.3.0]oct-2-ene-4-…
Number of citations: 9 link.springer.com
FG Buono, MC Eriksson, BS Yang… - … Process Research & …, 2014 - ACS Publications
A convenient and high-yielding method for the synthesis of trans-(dioxo)-azabicyclo-[3.1.0]-hexane carboxylate, a key intermediate of complex molecules, is presented using a flow …
Number of citations: 19 pubs.acs.org
X Creary - The Journal of Organic Chemistry, 1976 - ACS Publications
Synthetic schemes have been developed which allow the preparation of erado-6-methyl-exo-bicyclo [3.1. 0] hex-6-yl triflate (2) and erado-7-methyl-exo-bicyclo [4.1. 0] hept-7-yl triflate (3…
Number of citations: 20 pubs.acs.org
SK Yao - 1960 - scholarworks.montana.edu
Bicyclo (3.1. 0) hexane-6-carboxylic acid [diagram not captured by OCR] has been synthesized by reaction of cyclopentene with ethyl diazoacetate in the presence of copper powder …
Number of citations: 0 scholarworks.montana.edu
MM Hamilton, F Mseeh, TJ McAfoos… - Journal of Medicinal …, 2021 - ACS Publications
Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that mediates the rate-limiting step in the metabolism of l-tryptophan to kynurenine, has been widely explored as a …
Number of citations: 17 pubs.acs.org

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